

4-Bromodibenzothiophene: A Technical Guide to Commercial Availability, Synthesis, and Application

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Compound of Interest

Compound Name: **4-Bromodibenzothiophene**

Cat. No.: **B1267965**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-bromodibenzothiophene**, a crucial building block in the development of advanced organic electronic materials. This document details its commercial availability, outlines key experimental protocols for its synthesis and analysis, and visualizes its role in modern applications.

Commercial Availability and Physical Properties

4-Bromodibenzothiophene (CAS No. 97511-05-2) is readily available from a variety of chemical suppliers. It is typically sold as a crystalline powder with purity levels suitable for research and development, as well as for larger-scale manufacturing in the electronics industry. China has emerged as a significant manufacturing hub for this and other high-purity organic intermediates.^[1]

Below is a summary of the commercial availability and key physical properties of **4-bromodibenzothiophene**:

Parameter	Value	Source
CAS Number	97511-05-2	PubChem[2]
Molecular Formula	C ₁₂ H ₇ BrS	PubChem[2]
Molecular Weight	263.15 g/mol	PubChem[2]
Appearance	Colorless to white crystalline powder	Inferred from supplier data
Melting Point	97-100 °C	Sigma-Aldrich[3] (for Dibenzothiophene)
Boiling Point	332-333 °C	Sigma-Aldrich[3] (for Dibenzothiophene)
Purity Levels	≥97%, ≥98%, ≥99.0%	Various Suppliers[4]
Typical Suppliers	ChemicalBook, Sigma-Aldrich, PharmaSources, various specialized fine chemical manufacturers	ChemicalBook[1], Sigma-Aldrich[3], PharmaSources

Note: Some physical properties are for the parent compound, dibenzothiophene, and are provided as a close reference.

Synthesis of 4-Bromodibenzothiophene

The synthesis of **4-bromodibenzothiophene** can be achieved through the electrophilic bromination of dibenzothiophene. While a specific, detailed, step-by-step protocol for this exact transformation is not readily available in the provided search results, a representative procedure can be constructed based on the known reactivity of dibenzothiophene and general bromination methods for aromatic compounds. Dibenzothiophene itself can be synthesized from biphenyl.[\[5\]](#)

Representative Experimental Protocol: Synthesis of 4-Bromodibenzothiophene

Materials:

- Dibenzothiophene
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Sodium sulfite solution (aqueous)
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzothiophene (1 equivalent) in DMF.
- **Addition of Brominating Agent:** To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
- **Reaction:** Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x volumes).
- **Washing:** Combine the organic layers and wash with a saturated sodium sulfite solution to quench any remaining bromine, followed by washing with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-bromodibenzothiophene**.

Note: This is a representative protocol. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **4-bromodibenzothiophene** is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals will correspond to the 7 aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The carbon atom attached to the bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect," resulting in an upfield shift compared to what would be expected based on electronegativity alone.^[6] The other carbon signals will appear in the typical aromatic region (δ 110-150 ppm).

Mass Spectrometry (MS)

The mass spectrum of **4-bromodibenzothiophene** obtained by electron impact (EI) ionization will exhibit a prominent molecular ion peak (M^+). Due to the presence of bromine, an isotopic peak at $\text{M}+2$ with nearly equal intensity to the M^+ peak will be observed, which is characteristic of a monobrominated compound. Fragmentation may occur through the loss of the bromine atom or cleavage of the thiophene ring.^[7]

High-Performance Liquid Chromatography (HPLC)

Purity analysis of **4-bromodibenzothiophene** can be performed using reversed-phase HPLC. A C18 column is typically suitable for the separation of dibenzothiophene and its derivatives.^[8]

Representative HPLC Method:

- Column: C18, 5 μm , 4.6 x 250 mm

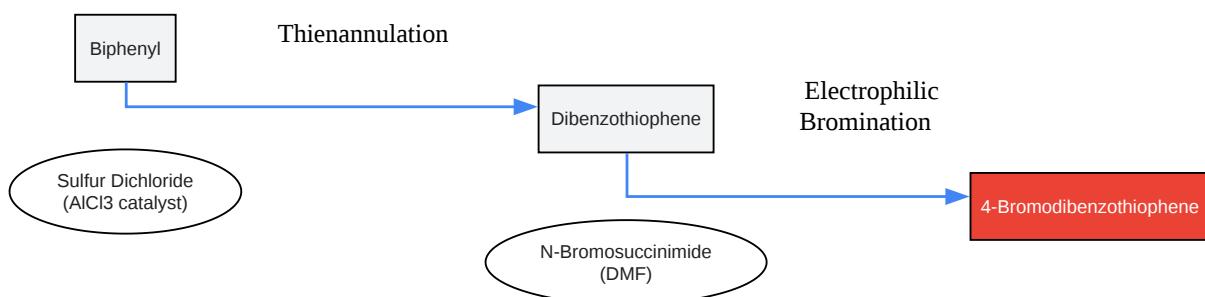
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 °C

This method should effectively separate **4-bromodibenzothiophene** from its starting materials and potential by-products.

Applications in Organic Electronics

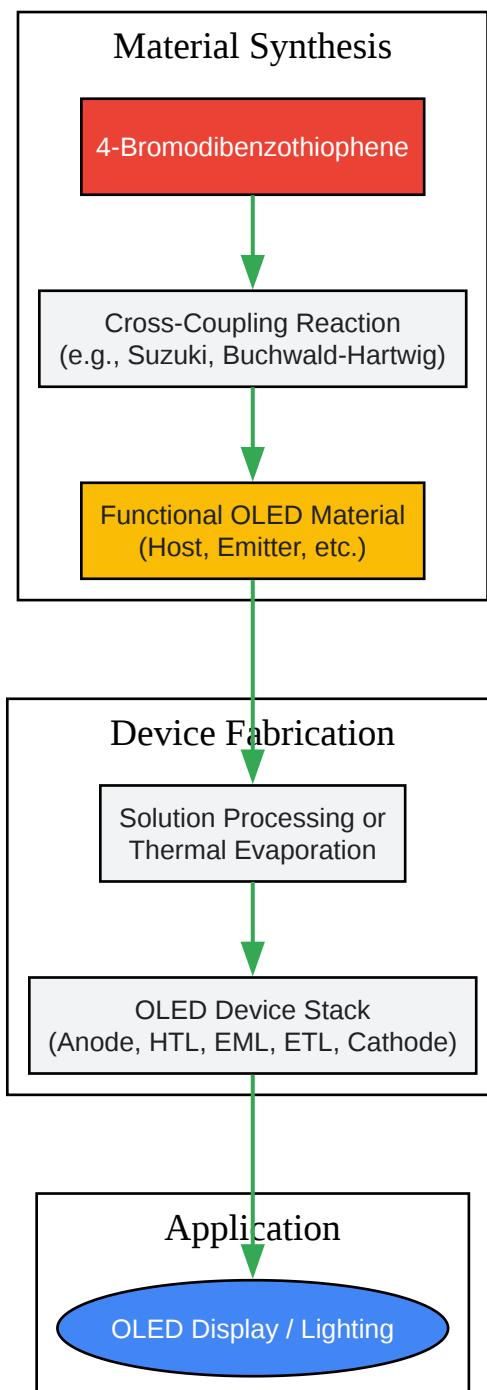
4-Bromodibenzothiophene is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). The bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups to tune the electronic and photophysical properties of the final molecule. These tailored molecules can be used as host materials, in emissive layers, or in charge transport layers of OLED devices.[9]

Visualizations



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Caption: Synthesis pathway of **4-Bromodibenzothiophene** from Biphenyl.



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Caption: Workflow for the application of **4-Bromodibenzothiophene** in OLEDs.

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